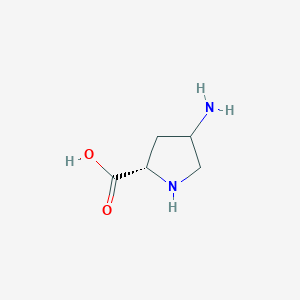

4-Amino-L-proline

Description

Significance of Proline Ring Modifications in Molecular Design

Proline stands out among the 20 proteinogenic amino acids due to its distinctive cyclic structure, where its side chain forms a five-membered pyrrolidine (B122466) ring by bonding back to the amino group, thereby creating a secondary amine researchgate.net. This unique ring structure imparts rigidity to the proline residue, significantly restricting the rotation of the N-Cα bond within the polypeptide chain researchgate.net. This inherent rigidity leads to a distinctive kink in the polypeptide chain, which can disrupt regular α-helical or β-sheet secondary structures and profoundly impact protein folding, stability, and function researchgate.netnih.govmdpi.com.

A crucial property of proline is the relatively small energy difference between the cis- and trans-forms of the peptidyl bond connecting it to the preceding amino acid residue nih.gov. While other Xaa-non-Pro peptide bonds strongly prefer the trans conformation, the Xaa-Pro bond exhibits a higher intrinsic probability (up to 30% at room temperature) of adopting the cis conformation . This cis/trans isomerization is often a rate-determining step in protein folding, making it a critical regulatory mechanism in biological systems nih.govmdpi.com. Modifications to the proline ring can selectively tune the main chain conformation by stereospecific substitution at the γ-carbon, thereby altering or modifying protein conformation and function mdpi.comnih.govresearchgate.netnih.gov.

Overview of 4-Substituted Proline Analogues in Advanced Research

The ability to precisely control the conformational landscape of peptides and proteins has led to extensive research into 4-substituted proline analogues. These analogues are widely employed in protein engineering and design to enhance the thermodynamic stability of peptides and proteins, investigate folding kinetics, and serve as spectroscopic probes, particularly in techniques like ¹⁹F NMR when fluorinated nih.govresearchgate.netresearchgate.netresearchgate.net. For instance, 4-fluoroprolines have notably dominated research in chemical biology due to their ability to induce specific conformational preferences and their utility as NMR probes nih.gov.

Beyond their use in structural biology, 4-substituted proline derivatives are valuable building blocks in medicinal chemistry. They are incorporated into peptidomimetics and drug candidates to introduce conformational constraints, improve metabolic stability, and modulate physicochemical properties nih.govmdpi.comacs.orgub.edu. Examples include their presence in certain ACE inhibitors and their application in the synthesis of antiviral agents acs.orgub.edu. The synthesis of these analogues often involves stereoselective approaches, allowing access to specific enantiomeric series and controlled relative stereochemistry at the 4-position acs.orgub.edu.

Historical Context of 4-Amino-L-proline Integration into Chemical Systems

The integration of this compound (Amp), specifically cis-4-amino-L-proline, into chemical systems represents a significant advancement in molecular design. Recognized as a "new-to-nature, yet nature-reminiscent small-molecular entity," Amp has been exploited as a conformation-inducing scaffold in the development of novel classes of cyclopeptide ligands mdpi.com. Its unique structure allows it to be grafted onto peptide sequences, imparting proper ligand conformation and conferring stability against enzymatic degradation mdpi.com.

Historically, Amp has found application in targeting various integrin receptors. For example, cis-4-amino-L-proline has been instrumental in the development of RGD-based cyclopeptide ligands designed to target αVβ3, αVβ5, and/or αVβ6 integrin receptors, which are implicated in metastatic tumor evolution, angiogenesis, and organ fibrosis mdpi.com. More recently, Amp has been selected as a core unit for constructing new classes of cyclic small-molecule peptidomimetics aimed at targeting the α4β1 integrin receptor mdpi.com. Furthermore, cis-4-amino-L-proline has been utilized as a branching point in the synthesis of novel polyproline dendrimers, allowing for minimal distortion to the conformation of the original polyproline type I/II helices, and these dendrimers have shown active internalization by rat kidney cells pku.edu.cn. Its role has also been explored in modifying endogenous peptides, such as replacing Pro2 in Endomorphin-2 analogues to influence tetrapeptide conformation and generate constrained cyclic structures, although early studies indicated altered biological profiles acs.orgnih.gov.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O2 |

|---|---|

Molecular Weight |

130.15 g/mol |

IUPAC Name |

(2S)-4-aminopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3?,4-/m0/s1 |

InChI Key |

SHINASQYHDCLEU-BKLSDQPFSA-N |

Isomeric SMILES |

C1[C@H](NCC1N)C(=O)O |

Canonical SMILES |

C1C(CNC1C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino L Proline and Its Stereoisomers

Advanced Stereoselective Synthesis Strategies

The synthesis of 4-amino-L-proline and its stereoisomers often relies on highly controlled reactions to ensure the desired configuration at the chiral centers. These strategies are broadly categorized into modifications of existing proline derivatives and de novo construction of the pyrrolidine (B122466) ring.

Derivatization from Precursors

Derivatization from precursors, particularly 4-hydroxy-L-proline, is a common and efficient route for obtaining this compound and its analogues. This approach leverages the inherent chirality of the starting material.

Trans-4-hydroxy-L-proline (Hyp) is a widely available natural amino acid that serves as a primary starting material for the synthesis of various 4-substituted proline derivatives, including this compound. fishersci.iempg.de A key challenge in this conversion is often the stereoinversion at the C4 position to achieve the desired cis or trans configuration of the amino group relative to the carboxylate.

One established method involves the stereoinversion of the hydroxyl group of trans-4-hydroxy-L-proline to yield cis-4-hydroxy-L-proline. This can be achieved through an intramolecular Mitsunobu esterification, which forms a lactone intermediate, followed by hydrolysis. acs.orgbiorxiv.org For instance, (2S,4R)-N-Boc-4-hydroxy-L-proline can be converted to (2S,4S)-N-Boc-4-hydroxy-L-proline via a lactone intermediate, with reported yields of 71% over two steps. acs.org

Once the desired stereochemistry at C4 is established, the hydroxyl group can be converted into a suitable leaving group, such as a tosylate. Subsequent nucleophilic substitution (SN2) with an azide (B81097) ion, followed by reduction of the azide to an amine, provides a convenient and stereospecific route to cis- and trans-4-amino-L-proline. researchgate.net This approach ensures that the stereochemistry is either retained or inverted in a predictable manner, depending on the nature of the nucleophilic attack.

Another common intermediate in these synthetic pathways is the 4-oxo-L-proline derivative. Oxidation of 4-hydroxy-L-proline derivatives, such as N-Boc-4-hydroxy-L-proline methyl ester, yields N-Boc-4-oxo-L-proline methyl ester. sigmaaldrich.commdpi.com This ketone intermediate can then be further functionalized, for example, by reductive amination to introduce the amino group.

The pursuit of enantiopure aminoproline analogues is critical for their applications in drug discovery and peptide mimetics. Strategies focus on either preserving the existing stereochemistry of a chiral precursor or precisely controlling the formation of new chiral centers.

The derivatization of 4-hydroxy-L-proline, as described above, is a prime example of a strategy for enantiopure analogues. By starting with enantiomerically pure 4-hydroxy-L-proline and employing stereospecific reactions like SN2 displacements, the chirality at C2 and C4 can be controlled. researchgate.net The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group for the amino function and methyl ester for the carboxyl group, is common to facilitate selective reactions and maintain the integrity of the molecule during synthesis. N-Boc-4-hydroxy-L-proline methyl ester is a frequently used protected intermediate in these syntheses. biosynth.comgoogle.commedchemexpress.comsigmaaldrich.commolnova.comchemicalbook.com For example, trans-4-amino-N-Boc-L-proline methyl ester hydrochloride is a known pharmaceutical intermediate, highlighting the importance of these enantiopure forms. chemicalbook.comfishersci.ca

Research findings indicate that the SN2 displacement of a free or substituted 4-hydroxyl group in protected 4-hydroxy-L-prolines with azide ion, followed by reduction, provides convenient routes to both cis- and trans-4-amino-L-proline, ensuring high stereospecificity. researchgate.net

Conversion from 4-Hydroxy-L-proline (Hyp) Derivatives

De Novo Stereoselective Approaches

De novo stereoselective approaches involve building the pyrrolidine ring of the proline scaffold from simpler, acyclic precursors, with careful control over the stereochemistry during ring formation.

Asymmetric cyclization reactions are powerful tools for the de novo synthesis of proline derivatives, allowing for the construction of the pyrrolidine ring with high enantiomeric and diastereomeric control. These reactions typically involve intramolecular bond formations that establish the cyclic structure and the desired stereocenters.

One general strategy involves the intramolecular cyclization of chiral amino acid derivatives. nih.govrsc.org For instance, the pyrrolidine ring can be constructed from geminally disubstituted glycine (B1666218) equivalents that possess an appropriate leaving group on their side chain. nih.gov This approach allows for the controlled formation of the cyclic structure while incorporating the desired substituents.

Another advanced technique is the application of "memory of chirality" strategies. This concept relies on a retentive deprotonation/alkylation procedure at the α-carbon of appropriate chiral amino esters. The transient conformational chirality of a reactive enolate intermediate is preserved, leading to highly enantiopure α-quaternary proline derivatives upon subsequent intramolecular cyclization. nih.gov An example of this is the synthesis of δ-benzylproline derivatives, where the pyrrolidine ring is constructed through an intramolecular cyclization reaction starting from enantiopure β-amino acids. rsc.org

The stereoselective alkylation of enolate derivatives of substituted proline esters is a versatile method for introducing new substituents, particularly at the C3 or C4 positions of the proline ring, while maintaining or controlling the stereochemistry.

Extensive research has focused on the diastereoselective alkylations of enolates derived from N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester. nih.gov The stereochemical outcome of these alkylation reactions has been found to be dependent on both the specific alkylating reagent used and the nature of the N-protecting group. nih.gov This highlights the fine-tuning required to achieve high selectivity in these transformations.

Furthermore, regioselective enolization of 4-oxoproline derivatives, followed by alkylation, has been successfully employed for the synthesis of β-alkylproline derivatives. nih.gov This method allows for the introduction of alkyl chains at the C3 position of the pyrrolidine ring.

Beyond direct proline derivatives, the concept extends to general asymmetric alkylations. For example, chiral phase-transfer-catalyzed asymmetric conjugate addition of N-(diphenylmethylene)glycine ester to α,β-unsaturated aldehydes has been utilized for the enantioselective synthesis of trans-3-substituted proline derivatives. researchgate.net Additionally, L-proline itself can act as an organocatalyst in asymmetric Mannich reactions, leading to functionalized β-keto substituted α-amino acid derivatives with excellent diastereo- and enantioselectivities. scispace.comresearchgate.net While these examples might not directly yield this compound, they illustrate the broader principles of stereoselective alkylation applied to proline and related amino acid scaffolds.

Compound Names and PubChem CIDs

Conformational Analysis and Dynamics of 4 Amino L Proline Systems

Pyrrolidine (B122466) Ring Puckering States

Cγ-endo and Cγ-exo Conformers

The pyrrolidine ring typically adopts one of two predominant puckering modes: Cγ-endo or Cγ-exo nih.govresearchgate.net. This nomenclature describes the position of the Cγ atom relative to the plane defined by the other ring atoms (N, Cα, Cβ, and Cδ) aip.org. In the Cγ-endo pucker, the Cγ atom is puckered towards the carbonyl group of the same residue, while in the Cγ-exo pucker, it is puckered away from it nih.gov. The interconversion between these two states has a relatively low activation barrier, typically ranging from 2 to 5 kcal/mol, occurring on a picosecond timescale at room temperature nih.gov.

The conformation of the pyrrolidine ring can be quantitatively described using pseudorotation parameters, specifically the phase angle and amplitude, which are calculated from the endocyclic torsional angles aip.org. For standard proline, the highly populated phase angles for Cγ-endo and Cγ-exo puckers are approximately 198° and 18°, respectively .

Influence of 4-Substitution on Ring Pucker

The presence and stereochemistry of substituents at the C4 position of the proline ring, such as the amino group in 4-Amino-L-proline, exert a significant influence on the preferred ring pucker nih.govresearchgate.netresearchgate.netrsc.orgacs.org. This influence arises from a combination of stereoelectronic and steric effects nih.govwisc.edu.

For proline derivatives, electron-withdrawing groups at the 4R position tend to stabilize the Cγ-exo pucker, often via a gauche effect nih.govacs.orgpnas.org. Conversely, electron-withdrawing groups at the 4S position promote the Cγ-endo pucker nih.govacs.org. This preference for the endo pucker in 4S-substituted prolines with electron-withdrawing groups is attributed to a gauche effect, where the 4S-substituent is pseudo-axial on the pyrrolidine ring, leading to hyperconjugative stabilization nih.gov.

In the specific case of this compound, the stereochemistry of the amino group at C4 dictates the preferred ring pucker. For instance, 4R-trans-aminoproline tends to favor a Cγ-exo pucker, whereas 4S-cis-aminoproline prefers a Cγ-endo pucker chimia.ch. When the amino group is protonated, it acts as an electron-withdrawing substituent, further stabilizing the endo pucker, potentially through transannular hydrogen bonding .

The conformational preferences of 4-substituted prolines are summarized in the following table:

| 4-Substituent Stereochemistry | Type of Substituent | Preferred Ring Pucker | Driving Force | References |

| 4R | Electron-withdrawing | Cγ-exo | Stereoelectronic (gauche effect) | nih.govacs.orgpnas.org |

| 4S | Electron-withdrawing | Cγ-endo | Stereoelectronic (gauche effect, hyperconjugation) | nih.govacs.org |

| 4R | Bulky (e.g., methyl) | Cγ-endo | Steric | wisc.edu |

| 4S | Bulky (e.g., methyl) | Cγ-exo | Steric | wisc.edu |

| 4R-trans-amino | Amino | Cγ-exo | - | chimia.ch |

| 4S-cis-amino | Amino | Cγ-endo | - | chimia.ch |

Backbone and Side-Chain Dihedral Angle Preferences

For this compound, the incorporation of the amino group further influences the conformational flexibility. Studies on N-acetyl-N'-methylamide derivatives of aminoproline isomers have shown that the amino group can reduce the already low conformational flexibility of conventional proline tdx.cat. The side-chain dihedral angles (χ angles) in proline derivatives are also affected by the ring structure and substituents duke.edu. While general side-chain dihedral angles often have preferred staggered values (e.g., +60°, 180°, -60°), the cyclic nature of proline's side chain leads to more complex preferences duke.edu.

Interplay Between Ring Conformation and Peptide Bond Isomerization (cis/trans)

Proline is unique among proteinogenic amino acids due to its ability to readily adopt both cis and trans conformations around the peptide bond preceding it (Xaa-Pro bond) nih.govnih.govsigmaaldrich.comrsc.org. While the trans conformation is generally preferred for steric reasons in most peptide bonds, the energy difference between cis and trans isomers is significantly smaller for Xaa-Pro bonds (approximately 2.0 kJ·mol⁻¹ compared to 10.0 kJ·mol⁻¹ for other peptide bonds), leading to a higher intrinsic probability of the cis conformation (up to 30% at room temperature) sigmaaldrich.com.

There is a strong interplay between the pyrrolidine ring pucker and the cis/trans isomerization of the peptide bond nih.govresearchgate.net. The ring pucker can influence the cis-trans amide bond equilibrium nih.govpnas.org. For instance, the Cγ-exo ring pucker is associated with more compact backbone conformations (e.g., PPII, α-helix) and can stabilize the trans peptide bond isomer through an n→π* orbital interaction nih.govnih.govwisc.edu. Conversely, the Cγ-endo pucker is associated with more extended backbone conformations and is observed to favor the δ conformation (ϕ, ψ ~ -90°, 0°) often found at the i+2 position of β-turns nih.gov.

Research indicates that proline residues with a preceding peptide bond in the cis state preferentially adopt a Cγ-endo (down) puckering researchgate.net. For example, out of 178 cis proline residues analyzed in a large protein database, 145 (81%) adopted a down pucker researchgate.net. This suggests a mechanism where the ring pucker and peptide bond conformation are correlated, influencing the cis-trans equilibrium in proline derivatives researchgate.net. The protonation state of the amino side group in aminated proline analogues, such as this compound, can also influence the cis/trans disposition of the peptide bond involving the pyrrolidine nitrogen tdx.cat.

Intramolecular Interactions and Conformational Stability

Intramolecular interactions play a critical role in defining the conformational stability of this compound. These interactions contribute to the preferred spatial arrangements and energy minima of the molecule.

Role of Transannular Hydrogen Bonding

For example, when the amino group at C4 of this compound is protonated, it functions as an electron-withdrawing substituent. This can lead to a transannular hydrogen bond that further stabilizes the Cγ-endo pucker . The formation of such intramolecular hydrogen bonds can influence not only the conformational flexibility but also the trans/cis disposition of the peptide bond involving the pyrrolidine nitrogen tdx.cat.

The presence of transannular hydrogen bonds can contribute to the rigidity and specific conformational preferences of this compound, making it a valuable building block for designing peptides with controlled structures nih.goviris-biotech.de. These interactions are part of the broader network of intramolecular forces, including hyperconjugative and steric effects, that govern the conformational equilibrium and stability of proline derivatives acs.orgnih.gov.

4 Amino L Proline As a Structural Scaffold in Molecular Design

Scaffold Design for Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds that mimic the biological activity of peptides but possess improved properties, such as enhanced metabolic stability and bioavailability, which are often limited in native peptides due to their susceptibility to enzymatic degradation wikipedia.orgciteab.comepa.gov. Constrained peptides, on the other hand, incorporate structural elements that restrict their conformational flexibility, thereby favoring specific bioactive conformations and improving receptor selectivity. 4-Amino-L-proline serves as an effective scaffold in both these design strategies.

Inducing Specific Ligand Conformations

The rigid pyrrolidine (B122466) ring of this compound significantly restricts the conformational freedom of a peptide backbone into which it is incorporated invivochem.comguidetopharmacology.org. This inherent rigidity, coupled with the presence of the amino group at the C4 position, allows Amp to induce specific secondary structures, such as beta and gamma turns, within a molecular framework invivochem.comguidetopharmacology.org. This ability to impart proper and often rigid ligand conformations is crucial for optimizing interactions with biological targets, ensuring a precise fit into receptor binding pockets guidetopharmacology.orgmetabolomicsworkbench.org. For instance, the exploitation of cis-4-amino-L-proline (Amp) as a conformation-inducing scaffold has led to the development of novel classes of RGD-based cyclopeptide ligands designed to target integrin receptors guidetopharmacology.org.

Amide Bond Isostere Applications

Amide bonds are fundamental linkages in peptides, but they are often susceptible to enzymatic cleavage, leading to poor metabolic stability. The strategic replacement of amide bonds with non-hydrolyzable alternatives, known as amide bond isosteres, is a common practice in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties of drug candidates ymilab.comnih.govnih.gov. Proline derivatives, including this compound, have been widely utilized as amide bond isosteres and conformational restraints in the design and synthesis of peptidomimetic integrin ligands guidetopharmacology.orgnih.gov. By substituting a native amino acid or a segment of a peptide sequence, Amp can mimic the structural and electronic properties of an amide bond while offering enhanced resistance to enzymatic degradation.

Applications in Cyclopeptide and Linear Peptide Design

The utility of this compound as a structural scaffold extends to the design of both cyclic and linear peptide analogues, enabling the creation of molecules with tailored pharmacological profiles.

Design of RGD-Based Cyclopeptides

The Arg-Gly-Asp (RGD) sequence is a well-known recognition motif for a variety of integrin receptors, which are crucial in cell-cell and cell-extracellular matrix interactions and are implicated in numerous physiological and pathological processes, including tumor angiogenesis and development metabolomicsworkbench.orgamericanelements.comnih.gov. The incorporation of this compound (Amp) into RGD-based cyclopeptides has been a successful strategy to develop potent and selective integrin ligands guidetopharmacology.orgmetabolomicsworkbench.orgnih.govwikipedia.orgnih.gov.

Amp-based cyclopeptide ligands, such as those of type 5 and 6, have been developed to target αVβ3, αVβ5, and αVβ6 integrin receptors, demonstrating good-to-high affinity and selectivity guidetopharmacology.orgmetabolomicsworkbench.org. These integrins play direct roles in the evolution and diffusion of metastatic tumor cells and angiogenesis guidetopharmacology.org.

Furthermore, 4-aminoproline core scaffolds have been grafted onto key α4β1-recognizing sequences to design new cyclic peptidomimetics guidetopharmacology.orgnih.gov. For instance, a collection of cyclic peptidomimetics, including c[Amp(MPUPA)Val-Asp-Leu], was designed to target α4β1 integrin guidetopharmacology.orgnih.gov. The (2-methylphenyl)ureido-phenylacetyl (MPUPA) appendage, when introduced, has been shown to significantly increase both the potency and enzymatic stability of α4β1 ligands compared to their peptide precursors guidetopharmacology.org.

The following table summarizes some research findings on Amp-based RGD cyclopeptides:

| Compound Type | Target Integrin(s) | Key Structural Feature | Observed Activity / Affinity | Reference |

| Type 5 & 6 Cyclopeptide Ligands | αVβ3, αVβ5, αVβ6 | Amp scaffold | Good-to-high affinity and selectivity | guidetopharmacology.orgmetabolomicsworkbench.org |

| c[Amp(MPUPA)Val-Asp-Leu] | α4β1 | Amp core + MPUPA appendage | Promising submicromolar agonist activity; enhanced potency and enzymatic stability | guidetopharmacology.orgnih.gov |

Cyclic and Linear Endomorphin-2 Analogues

Endomorphin-2 (EM-2), with the sequence Tyr-Pro-Phe-Phe-NH2, is an endogenous tetrapeptide known for its high affinity and selectivity for the μ-opioid receptor, which is primarily responsible for analgesic effects in the central nervous system wikipedia.orgfishersci.caciteab.com. The proline residue at position 2 (Pro2) is a critical determinant of EM-2's structural and conformational properties, influencing the spatial orientation of aromatic rings essential for receptor recognition wikipedia.orgfishersci.ca.

To explore structure-activity relationships and overcome limitations of native peptides (e.g., poor bioavailability, rapid degradation), cis-4-amino-L-proline (cAmp) has been utilized to replace the native Pro2 in EM-2 analogues wikipedia.orgfishersci.caciteab.comcenmed.com. cAmp is described as a proline/GABA cis-chimera residue, combining the conformational rigidity of proline's pyrrolidine ring with the primary amino group of a γ-amino-n-butyric acid skeleton wikipedia.orgfishersci.ca.

The introduction of cAmp allows for the generation of both new linear models and unusually constrained cyclic analogues, particularly an 11-membered cyclotripeptide system formed by a "side-chain to tail" cyclization between the cAmp-γNH2 and the Phe4 C-terminal carboxyl wikipedia.org. While such cyclization significantly restricts backbone flexibility, it can also drastically alter the biological profile. For instance, cyclopeptide 9, an EM-2 analogue containing cAmp, showed significantly lower potency compared to the parent compound, indicating a substantial modification of its 3D shape and receptor binding mode wikipedia.org.

The following table presents binding affinity and functional activity data for selected Endomorphin-2 analogues:

| Analogue Type | Compound | Receptor Affinity (Kiμ) | Functional Activity (GPI IC50) | Reference |

| Cyclic | 9 | 660 nM | 1.4% at 1 µM | wikipedia.orgfishersci.ca |

| Linear | 13 (acid) | 2000 nM | 0% at 1 µM | wikipedia.orgfishersci.ca |

| Linear | 15 (amide) | 310 nM | 894 nM | wikipedia.orgfishersci.ca |

Scaffolds for Integrin Ligand Design

The cis-4-amino-L-proline (Amp) residue is extensively utilized as a conformation-inducing scaffold in the development of novel cyclopeptide ligands targeting various integrin receptors mdpi.com. Integrins are crucial cell adhesion receptors involved in cell-cell and cell-extracellular environment communication, and their dysregulation is linked to numerous pathologies, including cancer, thrombosis, and autoimmune diseases mdpi.com.

Amp-based cyclopeptides have been designed to target RGD-recognizing integrins such as αVβ3, αVβ5, and αVβ6, demonstrating good-to-high affinity and selectivity mdpi.com. These integrins are implicated in the evolution and diffusion of metastatic tumor cells, angiogenesis, and organ fibrosis mdpi.com. Furthermore, Amp has been exploited in the design of peptidomimetic compounds specifically aimed at recognizing and interfering with the function of α4β1 integrin, a therapeutic target in inflammation, autoimmune pathologies, and cancer mdpi.comresearchgate.netresearchgate.net.

The incorporation of the Amp scaffold into peptide sequences can impart proper ligand conformation and enhance stability against enzymatic degradation mdpi.com. For instance, a cyclic peptidomimetic, c[Amp(MPUPA)Val-Asp-Leu], designed with an Amp core scaffold and a (2-methylphenyl)ureido-phenylacetyl (MPUPA) appendage, exhibited promising submicromolar agonist activity in cell adhesion assays on Jurkat cells for α4β1 integrin researchgate.net. Similarly, another cyclic Leu-Asp-Val (LDV) peptide incorporating Amp and MPUPA was found to increase the adhesion of α4β1 integrin-expressing cells researchgate.netnih.gov.

Polyproline and Dendrimer Architectures

This compound plays a pivotal role in the construction of novel polyproline dendrimers, serving as a key branching unit in these complex architectures pku.edu.cnacs.orgub.edusci-hub.se. Polyproline itself is known for its unique conformational plasticity, which is a consequence of the rigidity of the proline residue's pyrrolidine ring and its secondary amide bond theses.frnih.govresearchgate.net. This allows polyproline to adopt distinct helical conformations depending on the solvent environment: a right-handed polyproline I (PPI) helix in organic solvents and a left-handed polyproline II (PPII) helix in aqueous solutions ub.edutheses.frnih.govresearchgate.net.

Polyproline dendrimers, synthesized using cis-4-amino-L-proline as a branching point, inherit this conformational adaptability acs.orgub.edutheses.fr. Studies have shown that these dendritic polyprolines, like their linear counterparts, are actively internalized by rat kidney cells pku.edu.cnacs.orgnih.gov.

Branching Points in Polyproline Dendrimers

In the synthesis of polyproline dendrimers, cis-4-amino-L-proline acts as a crucial branching unit, allowing for the creation of branched structures from the polyproline backbone pku.edu.cnacs.orgub.edusci-hub.se. This strategic placement of this compound ensures minimal distortion to the inherent conformation of the polyproline type I (PPI) and polyproline type II (PPII) helices, preserving their characteristic structural integrity pku.edu.cn. The dendrimers are typically synthesized using a convergent solid-phase peptide synthesis approach, where the second amino group of cis-4-amino-L-proline functions as the branching point acs.orgub.edusci-hub.se.

Modulation of Helical Structures

The incorporation of cis-4-amino-L-proline as a branching unit enables the modulation and study of polyproline helical structures. Researchers have observed the conformational transition between the more compact polyproline type I (PPI) helix and the more extended polyproline type II (PPII) helix in branched polyproline building blocks containing more than 14 proline residues, as well as in the resulting dendrimers acs.orgnih.gov. This transition is typically monitored using techniques such as circular dichroism (CD) acs.orgnih.gov.

The conformational plasticity imparted by the this compound branching point can be leveraged as a "conformational switch" for the development of functional materials ub.edutheses.fr. This property makes these dendrimers promising candidates for applications such as drug delivery systems, where the encapsulation and controlled release of guest molecules can be achieved through solvent-induced conformational changes ub.edutheses.fr. For example, the antibiotic ciprofloxacin (B1669076) has been successfully encapsulated by these branched polyproline chains ub.edunih.gov.

The distinct characteristics of the two polyproline helical forms are summarized below:

| Helical Type | Handedness | Peptide Bond Isomerism | Residues per Turn | Typical Solvent Environment |

| Polyproline I (PPI) | Right-handed | cis | 1.9 ub.eduresearchgate.net | Organic solvents (e.g., ethanol, propanol) ub.edutheses.fr |

| Polyproline II (PPII) | Left-handed | trans | 3.0 ub.edunih.govresearchgate.net | Aqueous solutions, acetic acid ub.edutheses.fr |

Integration into Polymeric Systems

While this compound is a significant proline derivative, research into its direct integration into functional and stereoregular aliphatic polyesters and biomimetic and biodegradable polymer design, as specified by the provided citations, primarily focuses on 4-hydroxy-L-proline (Hyp), a closely related amino acid. The unique structural features and accessibility of 4-hydroxy-L-proline make it an interesting building block for designing novel polymers with diverse material properties and biological applications pku.edu.cn.

Functional and Stereoregular Aliphatic Polyesters

4-Hydroxy-L-proline (4-HYP), a naturally occurring amino acid abundant in collagen, serves as a versatile platform for synthesizing functional and stereoregular aliphatic polyesters chinesechemsoc.orgpku.edu.cnchinesechemsoc.org. A key strategy involves converting 4-HYP into a bicyclic bridged lactone monomer, designated N^R-PL, which can then undergo controlled ring-opening polymerization (ROP) chinesechemsoc.orgpku.edu.cnchinesechemsoc.orgacs.org.

This controlled ROP process, often catalyzed by organobases like 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU), yields stereoregular polyesters, referred to as PN^RPE, with precisely controlled molar masses (M_n) reaching up to approximately 90 kg·mol^-1 and narrow dispersity (Ð) typically below 1.10 chinesechemsoc.orgpku.edu.cnchinesechemsoc.orgacs.org. The ability to introduce various side chains, either directly from the monomer or through post-polymerization modification, allows for the facile tailoring of the resulting polyester's solubility and thermomechanical properties chinesechemsoc.orgpku.edu.cn. The backbone's unique structure, featuring two chiral centers within a rigid propyl ring, contributes significantly to these tunable properties chinesechemsoc.org. These functional polyesters hold promise for applications in drug delivery and protein therapeutics chinesechemsoc.orgacs.org.

Key characteristics of these 4-HYP-derived polyesters include:

| Property | Value/Characteristic | Source |

| Monomer | N^R-PL (bicyclic bridged lactone derived from 4-HYP) | chinesechemsoc.orgpku.edu.cnchinesechemsoc.orgacs.org |

| Polymerization Method | Controlled Ring-Opening Polymerization (ROP) | chinesechemsoc.orgpku.edu.cnchinesechemsoc.orgacs.org |

| Catalyst (Example) | 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU) | chinesechemsoc.orgchinesechemsoc.orgacs.org |

| Molar Mass (M_n) | Up to ~90 kg·mol^-1 | chinesechemsoc.orgpku.edu.cnchinesechemsoc.orgacs.org |

| Dispersity (Ð) | Generally below 1.10 | chinesechemsoc.orgchinesechemsoc.org |

| Functionalization | Tunable side chains via direct monomer modification or post-polymerization | chinesechemsoc.orgpku.edu.cn |

| Potential Applications | Degradable plastics, drug delivery, protein therapeutics | chinesechemsoc.orgacs.org |

Biomimetic and Biodegradable Polymer Design

4-Hydroxy-L-proline (Hyp) is a key building block in the design of novel biomimetic and biodegradable polymers, including polypeptides, polyesters, polythioesters, γ-peptides, and oligourethanes pku.edu.cn. These materials are developed with an emphasis on their structural design and synthesis, aiming for applications that leverage their unique properties and environmental benefits pku.edu.cn.

For instance, poly(trans-4-hydroxy-L-proline) has been explored as a porogen filler in nondegradable acrylic bone cement researchgate.net. This polyamide, when incorporated, facilitates the formation of porosity within the cement in an aqueous environment, which is believed to enhance the fixation between the cement and living bone researchgate.net. A significant advantage of using such amino acid-based polymers is that their degradation products are digestible by cells, as they are components of normal metabolic pathways in living tissues researchgate.net.

The broader field of biodegradable polymers, particularly degradable polyesters, is recognized for its eco-friendly attributes and wide range of applications chinesechemsoc.orgpku.edu.cn. The precise control over molecular weight, sequence, and stereochemistry offered by genetically encoded synthesis of polypeptide sequences further enhances the potential of peptide-based materials, providing tunable mechanical properties, natural biocompatibility, and established biodegradation profiles for various medical applications nih.gov.

Interactions and Biological Roles in Research Models

Non-Enzymatic Reactions of Proline Derivatives

Proline derivatives, including this compound, can engage in non-enzymatic reactions that are crucial for understanding their biological impact, particularly in cellular redox processes.

Reactions with Reactive Oxygen Species (ROS)

Proline (Pro) is recognized as a non-enzymatic antioxidant capable of scavenging reactive oxygen species (ROS), especially hydroxyl radicals (•OH). mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com This scavenging activity contributes to the maintenance of cellular redox homeostasis. mdpi.com The reaction between proline and •OH often proceeds via hydrogen abstraction, leading to the formation of less reactive intermediates. researchgate.netmdpi.com Beyond proline itself, hydroxyproline (B1673980) derivatives, such as 4-hydroxyproline and 3-hydroxyproline, have also demonstrated the ability to react with hydrogen peroxide (H₂O₂) and hydroxyl radicals (OH•), resulting in the generation of stable free radicals. nih.gov

The role of proline in scavenging singlet oxygen (¹O₂) has been a subject of scientific debate, with some studies suggesting its involvement in this process mdpi.comresearchgate.net, while others have questioned its direct ¹O₂ quenching capacity. researchgate.net

Formation of Reactive Intermediates

The interaction of proline with reactive oxygen species can lead to the formation of specific reactive intermediates. For instance, the reaction of proline with •OH radicals can induce hydrogen abstraction from the amine group, followed by spontaneous decarboxylation, which yields pyrrolidin-1-yl. nih.gov This pyrrolidin-1-yl intermediate can subsequently be converted to Δ¹-pyrroline, which serves as a substrate for Δ¹-pyrroline dehydrogenase, ultimately producing γ-aminobutyric acid (GABA). nih.gov This pathway suggests a non-enzymatic mechanism for GABA synthesis, particularly under conditions of oxidative stress. nih.gov

Conversely, intracellular catabolism of proline can also contribute to the generation of reactive oxygen species and adenosine (B11128) triphosphate (ATP). mdpi.com Furthermore, the activation of proline dehydrogenase (ProDH), an enzyme that catalyzes the oxidation of proline to Δ1-pyrroline-5-carboxylate (P5C), can lead to the non-enzymatic transformation of P5C into glutamate (B1630785) semialdehyde (GSA). tandfonline.com Under specific cellular conditions, the activation of ProDH may result in the accumulation of toxic levels of P5C, disruption of cellular redox homeostasis, and increased production of ROS. tandfonline.com

Interactions with Receptors and Transporters (Design Principles)

The unique conformational properties of this compound and its derivatives make them valuable in the design of molecules that interact specifically with biological receptors and transporters.

Ligand Recognition and Receptor Binding

This compound has been utilized as a foundational scaffold in the synthesis of both cyclic and linear analogues of endomorphin-2, an endogenous opioid tetrapeptide. acs.orgnih.govnih.gov Proline, by virtue of its conformationally restricted nature, serves as an effective stereochemical spacer, influencing the spatial orientation of aromatic rings. acs.orgnih.govnih.gov This characteristic is critical for effective ligand recognition and subsequent interaction with various biological receptors. acs.orgnih.govnih.gov

The cis-4-amino-L-proline residue (Amp) has been specifically employed as a conformation-inducing scaffold in the development of novel RGD-based cyclopeptide ligands. mdpi.comunibo.it These ligands are designed to target integrin receptors, including αVβ3, αVβ5, and αVβ6, demonstrating good to high affinity and selectivity. mdpi.comunibo.it Integrins are a class of cell adhesion receptors involved in crucial cellular functions and are implicated in diseases such as cancer and organ fibrosis. mdpi.comunibo.it

Furthermore, proline-rich regions within proteins are known to bind to a variety of important proteins, thereby regulating their functions. nih.gov For example, these regions can bind to SH3 domains. nih.gov The recognition of proline-rich motifs by their corresponding binding domains often involves hydrophobic interactions between key proline residues in the ligand and conserved hydrophobic pockets within the domain. researchgate.net The binding mechanism for ligands interacting with polyproline-binding domains, such as SH3, WW, EVH1, GYF, and UEV domains, relies on the interaction of aromatic residues from the domain's binding surface with the proline residues of the ligands. ugr.es

The following table summarizes the binding affinities of selected this compound containing endomorphin-2 analogues for the μ opioid receptor:

| Compound Type | Compound Number | Kᵢμ (nM) | GPI (IC₅₀) at 1 µM |

| Cyclopeptide | 9 | 660 | 1.4% |

| Linear Tetrapeptide Acid | 13 | 2000 | 0% |

| Linear Tetrapeptide Amide | 15 | 310 | 894 nM |

| acs.orgnih.govnih.gov |

Design of Modulators for Amino Acid Transporters (e.g., SLC1A4, SLC1A5)

Hydroxy-L-proline derivatives have been extensively synthesized and screened for their potential as inhibitors of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). mdpi.comresearchgate.netbiorxiv.orgnih.gov These transporters are sodium-dependent and facilitate the exchange of neutral, often polar, L-amino acids. mdpi.comsolvobiotech.com They are recognized for their involvement in various pathophysiological processes, including cancer and neurological disorders. mdpi.comnih.gov

A notable discovery is a novel class of alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs), which function as selective, high-affinity inhibitors of SLC1A4 and SLC1A5. mdpi.comnih.gov Research indicates that trans-4-hydroxy-L-proline can significantly enhance affinity for SLC1A4, approximately 20-fold higher than that of L-proline. mdpi.comresearchgate.net Proline derivatives can act as either substrates or non-transported inhibitors for amino acid transporters like PAT2 (SLC36A2). researchgate.net

Stereospecific Isozyme-Selective Protein Recognition

The chiral nature of 4-amino-proline has been leveraged in the development of DNA-encoded chemical libraries (DELs) to achieve stereospecific, isozyme-selective protein recognition. orcid.orgethz.chacs.orgunibo.itsbgrid.org A DEL incorporating the four stereoisomers of 4-aminopyrrolidine-2-carboxylic acid as core scaffolds was screened against pharmaceutically relevant targets and their closely related protein isoforms. ethz.ch

The results of hit validation from these screenings underscored the significant influence of stereochemistry, revealing substantial differences in affinity between stereoisomers. ethz.ch This approach has led to the identification of potent, isozyme-selective ligands. ethz.ch Notably, some of these identified hits, which are specific to tumor-associated antigens, have demonstrated tumor-selective targeting both in vitro and in vivo. ethz.ch

Functionalized proline residues, particularly 4-substituted prolines, are employed in the synthesis of peptides with stereospecifically modified proline residues. nih.govacs.orgmdpi.com These modifications can profoundly influence the conformation within peptides. nih.govacs.orgmdpi.com The stereospecific effect of 4-substitution on the proline ring pucker is a key factor in determining amide cis-trans isomerism. nih.gov

Role as a Constituent in Bioactive Molecules (Structural Aspects)

The chemical compound this compound, often referred to by its cis-isomer, cis-4-amino-L-proline (cAmp or Amp), plays a significant role as a structural constituent in various bioactive molecules, particularly in the design of peptidomimetics and modified natural products. Its unique pyrrolidine (B122466) ring structure, coupled with the presence of an additional amino group at the 4-position, imparts specific conformational constraints and chemical functionalities that are crucial for modulating biological activity msesupplies.comacs.orgnih.gov.

Conformational Control and Stereochemical Influence

The incorporation of this compound into a molecular scaffold introduces a rigid pyrrolidine ring, which inherently restricts the conformational space of the molecule msesupplies.com. Unlike other amino acids, proline's cyclic structure constrains the peptide backbone, and the presence of the 4-amino group further influences this rigidity. This stereochemical control is vital for dictating the spatial orientation of other functional groups, such as aromatic rings, which is a key factor in molecular recognition and interaction with biological receptors acs.org.

Application in Peptidomimetics and Integrin Ligands

cis-4-Amino-L-proline (Amp) has emerged as a valuable scaffold for the development of peptidomimetics, particularly in the context of integrin ligands. Integrins are cell adhesion receptors involved in various physiological and pathological processes, making them attractive therapeutic targets mdpi.com.

In the design of novel cyclopeptide ligands, the Amp residue is strategically incorporated to induce specific conformations. It acts as a local constraint within linear peptides, facilitating the pre-organization of terminal chains towards a favorable macrocyclization step mdpi.com. This structural feature is critical for achieving high binding affinity and selectivity for target integrin receptors, such as αVβ3, αVβ5, and αVβ6 mdpi.com. Furthermore, the insertion of the Amp scaffold can enhance the stability of these peptidomimetics against enzymatic degradation, a common challenge for peptide-based drugs mdpi.com.

For instance, studies on new 4-aminoproline-based small molecule cyclopeptidomimetics designed as potential modulators of α4β1 integrin demonstrated the critical role of the aminoproline scaffold. Its central position within the linear peptides was instrumental in creating the necessary local constraint for subsequent macrocyclization mdpi.com.

Role in Endomorphin-2 Analogues

The structural significance of cis-4-amino-L-proline (cAmp) is also evident in the synthesis of analogues of endomorphin-2 (EM-2), an endogenous tetrapeptide known for its high affinity and selectivity for the μ-opioid receptor acs.orgnih.gov. The native Pro2 residue in EM-2 is crucial for its structural and conformational properties. By replacing Pro2 with cAmp, researchers have explored new linear and unusually constrained cyclic analogues acs.orgnih.gov.

The bivalent nature of cAmp, combining the conformational rigidity of the pyrrolidine ring with a primary amino group (like γ-amino-n-butyric acid, GABA), allows for the generation of novel structures. This additional amino group provides an opportunity for "side-chain to tail" cyclization, forming an 11-membered cyclotripeptide system that is further constrained by the pyrrolidine ring nih.gov. This high degree of backbone flexibility restriction can significantly alter the molecule's three-dimensional shape and hydrogen bonding patterns, which in turn impacts its receptor binding mode and biological profile nih.gov.

Constituent in 4-Alkyl-L-proline Derivatives (APDs)

While this compound specifically refers to the amino-substituted proline, it is part of a broader class of 4-substituted L-proline derivatives (APDs) that serve as common building units in diverse natural products with significant biological activities. These include sequence-selective DNA alkylating agents like pyrrolo msesupplies.comnih.govbenzodiazepines (PBDs), the clinically used lincosamide antibiotic lincomycin, and the microbial hormone hormaomycin (B1249932) nih.govplos.org.

The structural modifications at the 4-position of the proline moiety, such as the length and nature of the alkyl chain (e.g., 4-propyl-L-proline, PPL, in lincomycin), directly influence the efficiency and biological activity of these compounds nih.gov. For example, in the biosynthesis of lincomycin, the enzyme LmbC has a substrate binding pocket specifically adapted to accommodate the 4-propyl-L-proline precursor. This structural adaptation, involving the replacement of larger amino acid residues with smaller ones in the binding pocket, creates a channel for the alkyl side chain, leading to the production of more potent lincosamides compared to those incorporating proteinogenic L-proline plos.org.

The following table summarizes key structural roles of this compound and its derivatives in bioactive molecules:

| Compound Class / Specific Example | This compound Structural Role | Impact on Bioactivity / Structural Aspect | Research Findings / Reference |

| Peptidomimetics (Integrin Ligands) | Conformation-inducing scaffold mdpi.com | Creates local constraint for macrocyclization; enhances affinity and selectivity for integrin receptors (e.g., αVβ3, αVβ5, αVβ6); confers enzymatic stability. mdpi.com | Design of α4β1 integrin antagonists. mdpi.com |

| Endomorphin-2 Analogues | Replacement for Pro2; provides additional amino group for cyclization acs.orgnih.gov | Influences tetrapeptide conformation; enables formation of constrained 11-membered cyclotripeptides; alters receptor binding profile. acs.orgnih.gov | Synthesis and activity of cyclic and linear EM-2 analogues. acs.orgnih.gov |

| 4-Alkyl-L-proline Derivatives (e.g., in Lincomycin) | Core building unit (4-propyl-L-proline) nih.govplos.org | Alkyl chain length/modification affects compound efficiency; enzyme binding pocket adapted for specific 4-alkyl-L-proline, leading to potent antibiotics. nih.govplos.org | Biosynthesis of lincomycin, pyrrolo msesupplies.comnih.govbenzodiazepines, hormaomycin. nih.govplos.org |

| General Proline Derivatives (including this compound) | Rigid pyrrolidine ring; influences ring pucker and cis/trans isomerization msesupplies.commdpi.com | Restricts conformational space; pre-organizes protein main chain; crucial for ligand-receptor recognition and overall bioactivity. msesupplies.comacs.orgmdpi.com | Broad application in conformationally rigid bioactive peptides and enzyme inhibitors. msesupplies.commdpi.comresearchgate.net |

Computational Modeling and Simulation Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, rooted in the fundamental principles of quantum mechanics, are essential for determining the electronic structure and precise geometries of molecules. They serve as a foundational tool for understanding molecular properties and are often used in the development of classical force fields for larger-scale simulations tandfonline.comnih.gov. QM methods can characterize potential energy surfaces, revealing stable conformations and energy barriers biorxiv.org. While direct QM studies specifically on 4-Amino-L-proline are not widely reported, the extensive application of these methods to L-proline and other substituted proline derivatives demonstrates their applicability and value for this compound biorxiv.orgscispace.comresearchgate.netepstem.netacs.orgarxiv.orgsonar.chresearchgate.netacs.orgrsc.orgresearchgate.net.

Density Functional Theory (DFT) is a widely utilized QM method for optimizing molecular geometry, calculating electronic properties, and predicting vibrational frequencies researchgate.netepstem.netacs.orgresearchgate.netscholarsresearchlibrary.comnih.govtci-thaijo.orgresearchgate.net. For L-proline, DFT, often employing functionals like B3LYP and various basis sets such as 6-31G(d) and 6-311++G(d,p), has been successfully used to determine optimized geometrical parameters including bond lengths, bond angles, and dihedral angles scispace.comresearchgate.netepstem.netacs.orgresearchgate.netscholarsresearchlibrary.com.

DFT calculations also provide critical insights into electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant descriptor, as it can indicate electron conductivity and potential bioactivity, with smaller gaps often correlating with higher polarizability scholarsresearchlibrary.comnih.govtci-thaijo.orgresearchgate.net. Furthermore, Molecular Electrostatic Potential (MEP) distribution maps, derived from DFT, are valuable for identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack, thereby indicating its reactivity scholarsresearchlibrary.comtci-thaijo.orgresearchgate.net.

An example of DFT application to proline derivatives is the study of 1,4,3,5-oxathiadiazepane 4,4-dioxides, which are proline derivatives. DFT (B3LYP) with the 6-31G(d,p) basis set was used to calculate their molecular geometry, HOMO-LUMO energy gaps, and MEP distribution scholarsresearchlibrary.com.

Ab initio calculations, which derive from first principles without empirical parameters, are crucial for detailed conformational analysis of amino acids and their derivatives, including proline acs.orgarxiv.orgresearchgate.netresearchgate.netfccc.edu. These calculations can reveal the intricate dependence of the proline ring structure on its backbone dihedral angles fccc.edu.

Studies have extensively explored the conformational landscape of proline, focusing on key equilibria such as cis/trans isomerization of the peptide bond and endo/exo puckering of the pyrrolidine (B122466) ring biorxiv.orgresearchgate.netnih.govresearchgate.net. The unique cyclic structure of proline imparts specific conformational restraints on its backbone and side chain dihedral angles, influencing these equilibria researchgate.netnih.govresearchgate.net. Ab initio methods help in mapping these complex conformational preferences and understanding the energetic favorability of different conformers.

Energy profile analysis, often performed through potential energy surface (PES) scans, is fundamental for understanding the structural accuracy and stability of molecular conformations by systematically rotating dihedral angles biorxiv.orgscispace.com. For L-proline, PES scans have been conducted to investigate the rotation of its carboxylic group, specifically by varying dihedral angles like φ1 (dihedral angle of atom O4 and N3 with respect to the C1–C2 bond) and φ2 (angle of atom O4 and H17 with respect to the C2–O16 bond) scispace.com.

These analyses help identify high and low energy conformers and quantify the energy barriers associated with rotational movements. For instance, a study on L-proline identified a significant energy barrier for the rotation of the –COOH group (65.6 kcal·mol-1 for a specific conformer), indicating restricted rotation and providing insights into the molecule's conformational preference scispace.com. The high stability of certain conformers can be attributed to the presence of intramolecular hydrogen bonds, while low stability may result from their absence scispace.com. Such detailed energy profiling is critical for predicting the most probable conformations and understanding the flexibility or rigidity of specific bonds within this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational techniques used to investigate the time-dependent behavior of molecular systems at an atomistic level boku.ac.atbiorxiv.org. They provide insights into dynamic processes, conformational changes, and interactions within complex biological and chemical environments. MD simulations are widely applied to study proteins, nucleic acids, and small molecules, including proline-containing peptides and systems tandfonline.comnih.govbiorxiv.orgresearchgate.netboku.ac.atresearchgate.netnih.govlookchem.combiorxiv.orgplos.orgresearchgate.netresearchgate.netpnas.org. Given its structural similarity to proline, this compound is highly amenable to such simulation studies.

MD simulations are extensively used to sample the conformational space of molecules and to generate trajectories that illustrate their dynamic behavior over time researchgate.netresearchgate.netnih.govplos.orgresearchgate.netpnas.org. For proline and its derivatives, MD simulations can effectively probe the pucker motion of the pyrrolidine ring and other significant conformational changes researchgate.netresearchgate.netnih.gov. The cyclic side chain of proline imposes unique conformational restraints on its backbone and side chain dihedral angles, influencing two key equilibria: the cis/trans isomerization of the peptide bond and the endo/exo puckering of the pyrrolidine ring researchgate.netnih.govresearchgate.net. MD simulations can capture the continuous interconversion between these conformers, such as the Cγ-endo and Cγ-exo states in L-proline researchgate.net.

MD trajectories can also reveal crucial dynamic processes, such as the movement of substrates within binding pockets, which is vital for understanding molecular recognition and enzymatic activity plos.org. For example, simulations involving 4-propyl-L-proline in an adenylation domain showed that the substrate remained in the binding pocket for the entire simulation, while L-proline was released, highlighting differences in dynamic interactions plos.org.

The accuracy and reliability of MD simulations heavily depend on the quality of the underlying force fields, which describe the potential energy of a system as a function of its atomic coordinates tandfonline.comnih.govboku.ac.at. Widely used empirical force fields for protein simulations include CHARMM, AMBER, OPLS, and GROMOS tandfonline.combiorxiv.orgresearchgate.netboku.ac.atresearchgate.netnih.govwustl.edunih.govnih.govuiuc.eduacs.org. These force fields have undergone decades of refinement, with parameters progressively adjusted based on new theoretical calculations and experimental data nih.gov.

Specific force field parameters for proline have been developed and validated to accurately represent its unique structural features and conformational behavior tandfonline.combiorxiv.orgresearchgate.netfccc.eduboku.ac.atresearchgate.netnih.gov. For instance, CHARMM22 and CHARMM36m force fields include parameters for proline tandfonline.comresearchgate.netuiuc.edu. The development often involves generating optimized intramolecular parameters through quantum chemical reference normal modes and deriving partial charges by fitting point charges to quantum-chemically computed electrostatic potentials nih.gov.

Validation of force fields is a critical step, typically involving comparisons between simulation results and experimental data, such as NMR investigations, X-ray crystal structures, or preferential interaction coefficients tandfonline.comnih.govresearchgate.netresearchgate.netnih.govnih.gov. For proline, studies have shown that while some force fields may struggle to accurately reproduce the ring conformational geometries and populations in water, better agreement can be achieved for derivatives like trans-N-acetyl-L-proline using optimized force fields like GROMOS and AMBER researchgate.net. Challenges in force field validation include the selection of appropriate target properties and the recognition that parameters optimized for one environment may not be optimal for another nih.gov.

Analytical and Structural Elucidation Methods for 4 Amino L Proline Compounds

Spectroscopic Techniques

Spectroscopic methods are fundamental for the identification and structural analysis of organic compounds, including amino acids like 4-Amino-L-proline.

NMR spectroscopy is an indispensable tool for elucidating the structure of this compound compounds, offering detailed information about the atomic connectivity and spatial arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to determine the basic structural framework of this compound. ¹H NMR provides information on the number of chemically equivalent protons, their chemical environments (chemical shifts), and their coupling relationships (splitting patterns), which helps in identifying different proton types within the pyrrolidine (B122466) ring and the amino and carboxyl groups. For instance, the chemical shifts of protons adjacent to the amino group, carboxyl group, and within the cyclic structure provide characteristic signals libretexts.org.

¹³C NMR spectroscopy complements ¹H NMR by revealing the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, with chemical shifts being highly sensitive to the electronic environment. This allows for the differentiation of carbonyl carbons, methylene (B1212753) carbons within the pyrrolidine ring, and the carbon bearing the amino group libretexts.orgchemicalbook.com. For example, studies on L-proline and its derivatives often report characteristic ¹³C shifts for the carboxyl carbon (around 170-180 ppm) and the pyrrolidine ring carbons (typically in the 20-70 ppm range) chemicalbook.comutupub.fi. Multinuclear NMR, while less common for simple amino acids, can be employed for compounds containing other NMR-active nuclei to gain further structural insights researchgate.net.

Table 1: Typical NMR Chemical Shift Ranges for Key Functional Groups in Amino Acids

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| -COOH (Carboxyl) | 10-13 (broad, exchangeable) | 170-185 |

| -NH₂ (Amino) | 1-5 (broad, exchangeable) | - |

| Cα-H | 3-5 | 50-65 |

| -CH₂- (Aliphatic) | 1-3 | 20-40 |

Note: These are general ranges and can vary based on solvent, pH, and specific molecular environment.

Two-dimensional (2D) NMR techniques are crucial for assigning complex spectra and, more importantly, for determining the relative stereochemistry and conformational preferences of this compound, which possesses multiple chiral centers researchgate.net.

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY): These techniques reveal proton-proton scalar couplings, allowing the identification of protons that are connected through two or three bonds. This helps in tracing entire spin systems, such as the protons within the pyrrolidine ring of this compound nih.govacs.org.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). This is invaluable for assigning specific ¹H and ¹³C signals to their respective positions in the molecule acs.orgsi.edu.

Infrared (IR) Spectroscopy is used to identify the characteristic functional groups present in this compound. The amino group (-NH₂), carboxyl group (-COOH), and the pyrrolidine ring itself exhibit distinct absorption bands in the IR spectrum. For instance, the N-H stretching vibrations of the amino group typically appear in the 3300-3500 cm⁻¹ region, while the C=O stretching of the carboxyl group is observed around 1700-1750 cm⁻¹ (for the protonated form) or 1550-1610 cm⁻¹ (for the carboxylate anion in zwitterionic form) hmdb.caacs.orgsid.irjapsonline.com. The C-H stretching vibrations from the pyrrolidine ring are also observed in the 2850-3000 cm⁻¹ range sid.ir. These characteristic peaks provide direct evidence for the presence of these functional groups and can be used for identification and purity assessment.

UV-Vis Spectroscopy is generally less informative for simple amino acids like this compound because they lack extensive conjugated systems or chromophores that absorb strongly in the UV-Vis region researchgate.net. However, if this compound is modified or incorporated into larger molecules containing aromatic rings or other chromophores, UV-Vis spectroscopy becomes a valuable tool for quantitative analysis and for studying electronic transitions utupub.firsc.org. For example, the reaction of proline and hydroxyproline (B1673980) with certain reagents can produce distinct color formations detectable by UV-Vis spectroscopy, which can be used for their quantification sigmaaldrich.comresearchgate.net.

Table 2: Characteristic IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) |

| -NH₂ (Amino) | N-H stretch | 3300-3500 |

| -COOH (Carboxyl) | C=O stretch | 1700-1750 (acid) |

| -COO⁻ (Carboxylate) | C=O stretch | 1550-1610 (zwitterion) |

| -CH₂- (Aliphatic) | C-H stretch | 2850-3000 |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry and conformational properties of chiral molecules, particularly amino acids and peptides. Since this compound is a chiral molecule, CD spectroscopy can provide information about its optical activity and, when incorporated into peptides, its contribution to the secondary structure libretexts.orgacs.orgmpg.de.

CD spectra in the far-UV region (180-250 nm) are highly sensitive to the backbone conformation of peptides and proteins, allowing the identification of common secondary structures such as alpha-helices, beta-sheets, and random coils libretexts.orgacs.org. While isolated amino acids (except glycine) show a CD signal, the primary contribution to a protein's CD spectrum in this range comes from the partially delocalized peptide bonds acs.orgmpg.de. Proline residues are known to induce specific conformational constraints due to their cyclic nature, and their presence can significantly influence the secondary structure of peptides, often leading to turns or polyproline II (PPII) helices researchgate.netnih.gov. CD spectroscopy can detect these changes, for example, by observing characteristic positive and negative bands associated with PPII structures (e.g., a positive band around 220 nm and a large negative band around 190-200 nm) nih.gov.

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of this compound and its derivatives, as well as to provide information about their elemental composition and fragmentation patterns. This data is crucial for confirming the molecular formula and structural integrity.

Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed for amino acids and peptides due to their ability to analyze polar and thermally labile compounds nih.govrsc.orgmdpi.com. ESI-MS typically produces protonated molecular ions ([M+H]⁺) or deprotonated molecular ions ([M-H]⁻), which directly correspond to the molecular weight of the compound nih.govmdpi.comresearchgate.net. High-resolution MS (HRMS) provides highly accurate mass measurements, allowing for the determination of the exact elemental composition, which is critical for distinguishing between compounds with very similar nominal masses nih.govmdpi.com.

Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide structural information by breaking the molecule into smaller, characteristic ions. The analysis of these fragments helps in confirming the sequence of amino acids in peptides containing this compound or in elucidating the positions of substituents in modified derivatives si.edu. MS can also be used for rapid enantiomeric excess determination of amino acids like proline by derivatization with mass-tagged pseudo-enantiomeric auxiliaries americanlaboratory.com.

Table 3: Mass Spectrometry Data for this compound and Derivatives (Examples from literature)

| Compound | Molecular Formula | Calculated Mass (Da) | Observed Mass (m/z) [Ion Type] | Reference |

| This compound | C₅H₁₀N₂O₂ | 130.0742 | 131.082052598 [M+H]⁺ | nih.gov |

| c[-4-NH-Pro-Phe-Phe-] (peptide example) | C₂₈H₃₅N₄O₅ | 506.2633 | 507.2638 [M+H]⁺ | nih.gov |

| N-Boc-cAmp-Phe-Phe-OH (peptide example) | C₂₈H₃₆N₄O₆ | 524.2687 | 525.2791 [M+H]⁺ | nih.gov |

Catalytic Applications of 4 Amino L Proline Derivatives

Organocatalysis with Proline Analogues

L-Proline is recognized as a simple yet highly effective bifunctional organocatalyst, often referred to as a "simplest enzyme" due to its ability to catalyze reactions with high stereoselectivity. Its derivatives, including those with modifications at the 4-position of the pyrrolidine (B122466) ring, have been extensively explored to expand the scope and improve the efficiency of proline-catalyzed reactions. Homochiral methyl 4-aminopyrrolidine-2-carboxylates, which are esters of 4-amino-L-proline, are notable examples that function as organocatalysts.

Asymmetric Michael Additions

4-Aminopyrrolidine-2-carboxylate esters, derived from the L-series of natural amino acids, have been shown to catalyze asymmetric Michael additions, particularly of ketones to nitroalkenes. Interestingly, the enantioselectivity observed with these novel unnatural organocatalysts can be opposite to that obtained with L-proline, providing a means to modulate the stereochemical outcome of conjugate addition reactions. This highlights the potential of this compound derivatives to achieve diverse stereochemical control.

Beyond this compound esters, other proline-derived catalysts, such as dipeptidic proline-derived thiourea (B124793) organocatalysts, have been designed for asymmetric Michael addition reactions between aldehydes and nitroolefins. These catalysts have achieved high yields (up to 99%), good syn-diastereoselectivity (92:8), and excellent enantiomeric excess (up to 97%). L-proline itself can catalyze Michael additions, acting as a nucleophile to Michael acceptors to form enamines.

A general overview of Michael addition reaction outcomes with proline and its derivatives is presented in Table 1.

Table 1: Representative Asymmetric Michael Additions Catalyzed by Proline and its Derivatives

| Substrate (Donor) | Substrate (Acceptor) | Catalyst Type | Yield (%) | Enantiomeric Excess (ee %) | Diastereoselectivity |

| Ketone | Nitroalkene | This compound esters | Efficient | Modulated (opposite to L-proline) | - |

| Aldehyde | Nitroolefin | Dipeptidic Proline-derived Thiourea | Up to 99 | Up to 97 | 92:8 (syn) |

| Cyclohexanone | trans-Nitrostyrene | L-Proline-based Chiral Ionic Liquids | Good | Up to 97 | - |

Asymmetric Aldol (B89426) Reactions

This compound esters are also efficient organocatalysts for aldol reactions, similar to their role in Michael additions. The ability of these derivatives to modulate asymmetric chemoselective aldol and conjugate addition reactions makes them valuable tools in synthetic chemistry.

L-proline itself has been widely studied for its catalytic role in asymmetric aldol reactions, particularly the intermolecular process between ketones (e.g., acetone) and aldehydes. These reactions often proceed with high enantioselectivity. For instance, the reaction of acetone (B3395972) with 4-nitrobenzaldehyde (B150856) in the presence of L-proline (30 mol%) in DMSO gave the desired aldol adduct in 68% yield with 76% ee.

Table 2 illustrates typical outcomes in asymmetric aldol reactions catalyzed by proline and its derivatives.

Table 2: Representative Asymmetric Aldol Reactions Catalyzed by Proline and its Derivatives

| Substrate (Donor) | Substrate (Acceptor) | Catalyst Type | Yield (%) | Enantiomeric Excess (ee %) | Diastereoselectivity |

| Ketone | Aldehyde | This compound esters | Efficient | Modulated | - |

| Acetone | 4-Nitrobenzaldehyde | L-Proline | 68 | 76 | - |

| Diacetone alcohol | Aromatic/Aliphatic Aldehydes | L-Proline | 40-91 | 48-86 | - |

| Cyclic Ketones | Aldehydes | L-Proline | - | Favors anti-product | Anti-favored |

Mannich Reactions

Proline and its derivatives are effective catalysts for Mannich reactions, which are crucial for forming new carbon-carbon bonds and stereocenters, leading to functionalized α-amino acids. The mechanism involves the reaction of proline with an aldehyde or ketone to form an enamine, which then undergoes reaction with an imine to form new stereocenters as an iminium product. Subsequent hydrolysis yields the target Mannich product.

Other Organic Transformations

Beyond Michael, Aldol, and Mannich reactions, proline and its derivatives, including this compound scaffolds, have been employed in a range of other asymmetric organic transformations. These include α-aminations, α-oxyamination, and α-halogenation reactions. They are also utilized in Robinson annulation and other domino or cascade reactions. The versatility of these catalysts allows for the efficient and stereoselective synthesis of complex natural products.

Mechanisms of Catalysis (e.g., Enamine/Iminium Mechanisms)

The catalytic activity of proline and its derivatives, including this compound, primarily proceeds through two key mechanisms: enamine catalysis and iminium catalysis.

In enamine catalysis , the secondary amine group of the proline catalyst reacts with a carbonyl donor (e.g., ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine is more nucleophilic than the corresponding enol, allowing it to react with electrophiles (such as aldehydes in aldol reactions or nitroalkenes in Michael additions). The carboxylic acid functionality of the proline often assists by providing an intramolecular acid catalyst, stabilizing the transition state and promoting the reaction. After the reaction, the iminium ion formed is hydrolyzed to regenerate the carbonyl compound and the proline catalyst.

In iminium catalysis , the proline catalyst reacts with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion intermediate. This iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to attack by nucleophiles. This mechanism is particularly relevant for reactions involving α,β-unsaturated carbonyl compounds, such as Michael additions.

Both mechanisms leverage the bifunctional nature of proline derivatives, where the amine acts as a nucleophile and the carboxylic acid often acts as a Brønsted acid, working in concert to achieve high reactivity and stereoselectivity. The rigid pyrrolidine ring structure of proline and its derivatives helps in forming organized transition states, contributing to the observed high stereoselectivity.

Bio Conjugation and Bioorthogonal Chemistry Applications

Strategies for Site-Specific Conjugation

Site-specific conjugation is crucial for producing homogeneous bioconjugates with defined properties, which is often challenging due to the multitude of reactive functional groups present in proteins nih.govacs.org. Proline derivatives offer a means to overcome this challenge by providing unique chemical handles at specific locations.

Electrophilic proline congeners, such as (2S)-4-ketoproline (Kep), also known as 4-oxoproline, have been successfully incorporated into peptides to enable chemoselective reactivity nih.govsigmaaldrich.comnih.gov. Unlike natural amino acids, which predominantly contain nucleophilic side chains, 4-ketoproline introduces a reactive carbonyl group nih.gov. This electrophilic center allows for site-specific conjugation with exogenous nucleophiles, such as alkoxyamines and hydrazines, under mild conditions nih.govnih.govresearchgate.net. For instance, the condensation of 4-ketoproline's carbonyl group with aminooxy-biotin has been demonstrated without compromising the conformational stability of a collagen triple helix nih.govsigmaaldrich.comnih.gov.

The constrained nature of the carbonyl group within the pyrrolidine (B122466) ring of 4-ketoproline provides a rigidity that is advantageous for specific conjugation reactions nih.gov. This strategy is particularly relevant for modifying abundant proteins like collagen, facilitating the development of new biomaterials nih.govsigmaaldrich.com.

The "proline editing" approach allows for the stereospecific conversion of 4-hydroxyproline (B1632879) (4R-Hyp) into a wide array of 4-substituted proline derivatives, which can bear various reactive handles nih.govcapes.gov.bracs.org. This method involves incorporating Fmoc-Hydroxyproline into a peptide via solid-phase peptide synthesis, followed by orthogonal removal of the hydroxyl protecting group and selective modification of the hydroxyl group nih.govcapes.gov.br.

These functionalized proline residues can be equipped with diverse reactive handles, including:

Amine: 4-Amino-L-proline itself provides a primary amine group that can serve as a direct conjugation handle for reactions such as acylation, reductive amination, or reaction with N-hydroxysuccinimide (NHS) esters nih.govcapes.gov.bracs.orgresearchgate.net. The exploitation of cis-4-amino-L-proline (Amp) as a scaffold has led to the development of cyclopeptide ligands mdpi.com.

Thiol: Proline derivatives can be synthesized to contain thiol groups, enabling reactions with maleimides or disulfides nih.govcapes.gov.bracs.orgresearchgate.net.

Azide (B81097): Azide-functionalized prolines, such as (2S,4R)-4-azidoproline (or cis-4-azido-L-proline), can be metabolically incorporated into proteins like collagen nih.govrsc.org. Azides are highly bioorthogonal and unreactive with most biological functionalities, making them prime candidates for selective labeling nih.gov.

Alkyne: Alkyne-bearing proline derivatives, such as the pentynoate ester of 4R-hydroxyproline, introduce alkyne functional groups that can participate in click chemistry reactions nih.govcapes.gov.bracs.orgrsc.org.

The "proline editing" strategy has enabled the synthesis of 122 different 4-substituted prolyl amino acids with either 4R or 4S stereochemistry, demonstrating the versatility of this approach for integrating diverse reactive handles nih.govcapes.gov.br.

Electrophilic Proline Congeners (e.g., 4-Ketoproline)

Compatibility with Collagen Triple Helices

Collagen is the most abundant protein in animals and forms stable triple helices essential for tissue integrity nih.govacs.org. Proline and 4-hydroxyproline are the most prevalent residues in collagen's repeating Xaa-Yaa-Gly triplets nih.govacs.org. The incorporation of modified proline congeners into collagen-mimetic peptides (CMPs) has been extensively studied, revealing their compatibility with the triple-helical structure.

Studies have shown that electrophilic proline congeners like (2S)-4-ketoproline can be accommodated within a collagen triple helix without compromising its conformational stability nih.govsigmaaldrich.comnih.govresearchgate.net. Furthermore, the condensation of its carbonyl group with exogenous molecules, such as aminooxy-biotin, does not destabilize the triple helix nih.govsigmaaldrich.comnih.gov. Similarly, (2S,4R)-4-azidoproline has been shown to be tolerated within a collagen triple helix, and its bioconjugation reactions are orthogonal to those of 4-ketoproline, allowing for the appendage of distinct functional groups to collagen nih.gov. The introduction of modified proline analogues generally allows the collagen triple helix to form rsc.org.